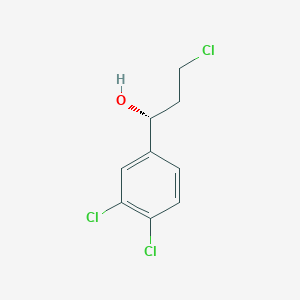
(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol
Overview
Description
®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s plausible that it interacts with its targets by binding to active sites, thereby altering their function . This interaction could lead to changes in cellular processes, potentially influencing the overall function of the cell .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may induce changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable chiral reagent to introduce the chiral center. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantioselectivity. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral center .
Industrial Production Methods
Industrial production of ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active compounds.
Medicine: This compound is of interest in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol: The enantiomer of the compound, which may have different biological activities.
3-Chloro-1-phenyl-1-propanol: A similar compound lacking the dichloro substitution on the phenyl ring.
3,4-Dichlorophenylpropanolamine: A compound with a similar structure but different functional groups.
Uniqueness
®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is unique due to its specific chiral center and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
(1R)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBGPPIDBLVWIT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCCl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCCl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649143.png)

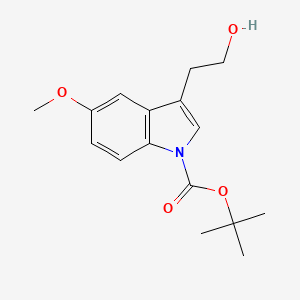
![7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1649167.png)


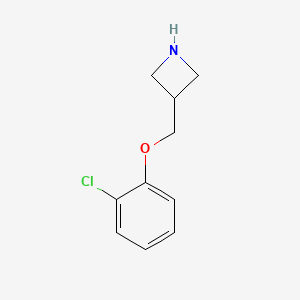
![(3E)-1-[(1R)-1-(4-Fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one](/img/structure/B1649180.png)
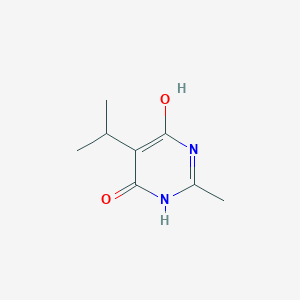
![3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde](/img/structure/B1649186.png)
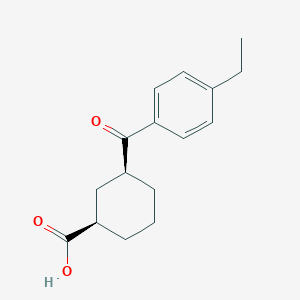
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)
